1-Azabicyclo[3.2.2]nonan-3-one
Description
Contextualization of Bridged Nitrogen Heterocycles in Organic Chemistry
Bridged nitrogen heterocycles are a prominent class of organic compounds characterized by a nitrogen atom located at a bridgehead position, connecting two rings. rsc.orgrsc.org This structural feature imparts a rigid, three-dimensional conformation that is synthetically challenging to achieve but highly valuable in various fields of chemistry. rsc.org The nitrogen bridgehead is a key structural motif found in numerous natural products, many of which exhibit significant biological activities. rsc.org
The unique geometry of these molecules distinguishes them from their planar or flexible counterparts. For instance, in bridged lactams (amides within a bicyclic system), the typical planarity of the amide bond is distorted. nih.gov This distortion prevents the lone pair of electrons on the nitrogen atom from fully conjugating with the carbonyl group's pi-system, leading to enhanced reactivity, such as increased susceptibility to hydrolysis and nucleophilic attack at the carbonyl carbon. nih.gov
The synthesis of these complex scaffolds has been a long-standing area of interest. Historically, methods like the Robinson tropane (B1204802) synthesis were foundational, while modern organic chemistry employs a diverse array of strategies. researchgate.net Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the atom-economical construction of these skeletons, utilizing catalysts based on palladium, rhodium, and copper, among others. rsc.org Other notable synthetic strategies include ring-closing metathesis (RCM), aza-Diels-Alder reactions, and Ugi four-component coupling reactions to build the necessary precursors for cyclization. rsc.org The inherent structural rigidity and defined stereochemistry of bridged nitrogen heterocycles make them privileged scaffolds in synthetic and medicinal chemistry. rsc.org
Significance of the 1-Azabicyclo[3.2.2]nonane Scaffold in Synthetic and Medicinal Chemistry
The 1-azabicyclo[3.2.2]nonane framework is a specific type of bridged nitrogen heterocycle that has garnered considerable attention as a key building block, particularly in medicinal chemistry. Its rigid structure serves as a valuable template for designing ligands that can interact with high specificity at biological targets. This conformational restriction is a crucial strategy in ligand design, allowing chemists to probe specific regions of a protein's binding pocket to optimize affinity and selectivity. montclair.edu
Derivatives of the 1-azabicyclo[3.2.2]nonane scaffold have been investigated for a wide range of therapeutic applications. A significant area of research has been in developing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For example, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been synthesized and shown to bind with high affinity to the α4β2 nAChR subtype, which is implicated in various neurological processes. researcher.life The scaffold's ability to mimic the low-energy conformations of flexible molecules like 1,3-diaminopropane (B46017) makes it a useful tool for developing new receptor ligands and enzyme inhibitors. montclair.edu
Furthermore, the 1-azabicyclo[3.2.2]nonane core is present in compounds explored for their potential against infectious diseases. Hybrids incorporating this scaffold have been synthesized and tested for antiprotozoal activity against the parasites responsible for malaria (Plasmodium falciparum) and Human African Trypanosomiasis (Trypanosoma brucei rhodesiense). vulcanchem.comresearchgate.net The ketone derivative, 1-Azabicyclo[3.2.2]nonan-3-one , is a particularly important intermediate. Its synthesis allows for functionalization at the C3 position, providing access to a diverse library of compounds. acs.org For instance, the ketone can be a precursor to 3-amino derivatives, which are versatile pharmacophores in drug discovery. acs.org The preparation of enantiopure versions of these compounds, often starting from natural products like Cinchona alkaloids, is a key focus, as stereochemistry is critical for biological activity. acs.org
Table 1: Physicochemical Properties of this compound Note: Experimental values can vary based on purity and measurement conditions. The data presented is based on available information from chemical suppliers and may not be from peer-reviewed research.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 473795-47-0 | chemfish.co.jp |
| Molecular Formula | C₈H₁₃NO | N/A |
| Molecular Weight | 139.19 g/mol | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473795-47-0 | |
| Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azabicyclo 3.2.2 Nonan 3 One and Its Derivatives
Retrosynthetic Analysis and Strategic Precursors for 1-Azabicyclo[3.2.2]nonan-3-one
A direct retrosynthetic disconnection of the bridgehead this compound scaffold does not typically lead to bicyclo[2.2.2]octan-2-one as a practical precursor. The placement of the nitrogen at the bridgehead position necessitates synthetic strategies that differ fundamentally from those used for its isomers, such as the 2-aza and 3-aza analogues. The most viable retrosynthetic approaches for the 1-aza core involve the formation of the piperidine (B6355638) ring system or the expansion of a pre-existing bridged structure, such as a 1-azabicyclo[2.2.2]octane (quinuclidine) system.
While bicyclo[2.2.2]octan-2-ones are not direct precursors to the 1-aza isomer via standard rearrangement reactions, they are the quintessential starting materials for the synthesis of the isomeric 2-azabicyclo[3.2.2]nonan-3-one. This is achieved through ring-expansion reactions where a nitrogen atom is inserted adjacent to the carbonyl group. These transformations, namely the Beckmann and Schmidt rearrangements, expand the six-membered ring of the bicyclooctanone into a seven-membered lactam ring, thereby forming the azabicyclononane skeleton. ualberta.canih.gov These methods are detailed in the following sections as they represent established routes to the broader class of azabicyclo[3.2.2]nonane ketones, albeit not the specific 1-aza isomer.
Established Rearrangement-Based Syntheses of Azabicyclic Ketones and Lactams
Rearrangement reactions provide powerful and direct pathways to expand carbocyclic frameworks into nitrogen-containing heterocyclic systems. For the construction of the azabicyclo[3.2.2]nonane core from bicyclo[2.2.2]octanone precursors, the Beckmann and Schmidt reactions are the most prominent and well-documented methodologies. nih.gov
The Beckmann rearrangement is a classic method for converting an oxime into an amide or lactam. In the context of azabicyclo[3.2.2]nonane synthesis, bicyclo[2.2.2]octan-2-one is first converted to its corresponding oxime. Treatment of this oxime with an acid catalyst promotes a rearrangement where the carbon atom anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. This ring expansion yields the lactam, 2-azabicyclo[3.2.2]nonan-3-one. ualberta.caresearchgate.net The reaction is highly regioselective, with the migration of the bridgehead carbon being disfavored, thus leading specifically to the 2-aza isomer. nih.gov
A common and effective protocol for this transformation involves the use of hydroxylamine-O-sulfonic acid in a suitable solvent like glacial acetic acid, which facilitates both oxime formation and subsequent rearrangement in a single step. ualberta.ca
Table 1: Beckmann Rearrangement for Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one Derivatives
| Starting Material | Reagent | Solvent | Product | Ref. |
| Substituted Bicyclo[2.2.2]octan-2-one | Hydroxylamine-O-sulfonic acid | Glacial Acetic Acid | Substituted 2-Azabicyclo[3.2.2]nonan-3-one | ualberta.ca |
The Schmidt reaction offers a more direct route from a ketone to a lactam without the need to isolate an intermediate oxime. acs.org This reaction typically involves treating the ketone with hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a strong acid. organic-chemistry.org When applied to bicyclo[2.2.2]octan-2-one, the Schmidt reaction also results in a ring expansion to form an azabicyclo[3.2.2]nonane lactam. nih.gov
Similar to the Beckmann rearrangement, the regioselectivity of the Schmidt reaction on unsymmetrical ketones is determined by the migratory aptitude of the adjacent carbon atoms. In the case of bicyclo[2.2.2]octan-2-one, the reaction leads to the formation of the methylene (B1212753) migration product, yielding isomers such as 2-azabicyclo[3.2.2]nonan-3-one or 3-azabicyclo[3.2.2]nonan-3-one, rather than the 1-aza isomer. nih.gov The choice of acid catalyst (e.g., sulfuric acid, triflic acid) can influence the reaction conditions and efficiency. nih.govorganic-chemistry.org
Table 2: Schmidt Reaction for Azabicyclo[3.2.2]nonane Scaffold Construction
| Starting Material | Reagent | Acid Catalyst | Product | Ref. |
| Bicyclo[2.2.2]octan-2-one | Sodium Azide (NaN₃) | Strong Acid (e.g., H₂SO₄) | Isomeric Azabicyclo[3.2.2]nonan-3-one | nih.govnih.gov |
Enantioselective and Stereocontrolled Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure 1-azabicyclo[3.2.2]nonane derivatives requires distinct strategies that establish the bridgehead nitrogen and control stereochemistry. Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a particularly effective approach.
A powerful and elegant strategy for accessing the chiral 1-azabicyclo[3.2.2]nonane skeleton is through the rearrangement of Cinchona alkaloids. tcrjournal.com These naturally occurring compounds, such as cinchonine (B1669041) and cinchonidine (B190817), contain a quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) core. This existing bridged bicyclic system can be induced to undergo a "cage extension" or rearrangement to form the larger 1-azabicyclo[3.2.2]nonane framework, preserving the inherent chirality of the starting material. researchgate.net
The key transformation involves activating the C9 hydroxyl group of the alkaloid, typically by converting it into a good leaving group such as a mesylate. Subsequent treatment with a nucleophile triggers a rearrangement where the C-C bond between C2 and C3 of the quinuclidine ring cleaves, and a new bond is formed, resulting in the expansion of the bicyclic system. This process, known as the Cinchona rearrangement, establishes the 1-azabicyclo[3.2.2]nonane core with defined stereochemistry at multiple centers. tcrjournal.comresearchgate.net For instance, the hydrolysis of mesylated cinchonidine in an acetone-water mixture has been shown to produce a 1-azabicyclo[3.2.2]nonane derivative in a 47% yield. tcrjournal.com This method provides a direct entry to enantiopure derivatives that can be further functionalized to access compounds like this compound.
Asymmetric Synthesis via Stereoselective Capture of Chiral Carbocations
A notable advancement in the asymmetric synthesis of the 1-azabicyclo[3.2.2]nonane framework involves the stereoselective capture of chiral carbocations. This methodology allows for the creation of enantiomerically pure, doubly functionalized derivatives. The process typically begins with a precursor from the quinuclidine family, which is a closely related bridged bicyclic amine.
In a key transformation, 2,5-disubstituted quinuclidines bearing a C9-mesyloxy group are converted into the corresponding halides through treatment with lithium salts. nih.gov A subsequent silver salt-mediated ring expansion proceeds with high stereoselectivity to yield the 1-azabicyclo[3.2.2]nonane system. nih.gov The remarkable stereoselectivity of this reaction is attributed to the formation of configurationally stable, nonplanar chiral carbocations, which are then captured by an external nucleophile. nih.gov
An interesting observation in this synthetic route is the influence of the substrate on the capturing nucleophile. For instance, 5-ethynyl-2-iodomethylquinuclidines preferentially yield α-benzoyloxy amines over α-methoxy amines, even when methanol (B129727) is used as the solvent. nih.gov This highlights the intricate electronic and steric factors that govern the reactivity of the intermediate carbocation.
Organocatalytic Approaches to Bridged Azabicyclic Systems
While specific organocatalytic routes to this compound are not extensively detailed in the literature, the principles of organocatalysis have been successfully applied to the synthesis of related bridged azabicyclic systems, such as 1-azabicyclo[3.3.1]nonanes. These methodologies offer a valuable blueprint for potential applications in the synthesis of the 1-azabicyclo[3.2.2]nonane core.
One such approach involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes. This is followed by an intramolecular nitro-Mannich reaction, which serves as a key transformation in constructing the bicyclic framework. researchgate.net This strategy has been shown to produce highly functionalized 1-azabicyclo[3.3.1]nonanes with multiple contiguous stereocenters. researchgate.net The use of chiral organocatalysts in these reactions allows for high levels of enantioselectivity and diastereoselectivity. researchgate.net
The success of these organocatalytic methods in constructing similar bridged systems suggests their potential applicability to the synthesis of chiral this compound derivatives. Future research may focus on adapting these strategies to suitable precursors for the 1-azabicyclo[3.2.2]nonane ring system.
Contemporary Synthetic Approaches for this compound and its Functionalization
Recent synthetic efforts have not only focused on the construction of the 1-azabicyclo[3.2.2]nonane core but also on its subsequent functionalization. These strategies allow for the introduction of a variety of substituents, leading to the generation of libraries of compounds for biological screening and other applications.
Selective Alkylation of this compound Enolates
The selective alkylation of the enolate of this compound is a fundamental strategy for introducing substituents at the α-carbon to the carbonyl group. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide or other suitable electrophile.
The regioselectivity of enolate formation is a critical aspect of this process. In cases where two different enolates can be formed, the reaction conditions can be tuned to favor either the kinetic or thermodynamic product. youtube.com The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the less substituted (kinetic) enolate. youtube.com Conversely, conditions that allow for equilibration will favor the more substituted (thermodynamic) enolate. youtube.com
In the context of synthesizing derivatives of 1-azabicyclo[3.2.2]nonane, this methodology has been implicitly used in the creation of various substituted analogues. For example, the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been achieved through a sequence that involves the alkylation of an imine, a reaction that shares mechanistic principles with enolate alkylation. acs.orgnih.gov
Post-Cyclization Functionalization of the 1-Azabicyclo[3.2.2]nonane Core
Following the construction of the core 1-azabicyclo[3.2.2]nonane ring system, further functionalization can be achieved through various chemical transformations. These post-cyclization modifications are instrumental in creating a diverse array of derivatives.
The nitrogen atom of the 1-azabicyclo[3.2.2]nonane core is a key site for functionalization. N-arylation reactions, which involve the formation of a bond between the nitrogen and an aromatic ring, are particularly important for the synthesis of compounds with potential biological activity.
One common method for N-arylation involves the reaction of the azabicyclo[3.2.2]nonane with a suitable aryl halide, often a chloropyrimidine, in the presence of a base. nih.gov For instance, various azabicyclo[3.2.2]nonanes have been successfully coupled with 4-chloropyrimidines in boiling butan-1-ol with diisopropylethylamine (DIPEA) as a proton scavenger. nih.gov These reactions typically proceed in good yields and provide a straightforward route to N-aryl derivatives. The successful N-arylation is often confirmed by NMR spectroscopy, which shows characteristic shifts in the signals of the bicyclic ring atoms near the newly formed bond. nih.gov
Table 1: Examples of N-Arylation Reactions on Azabicyclo[3.2.2]nonane Derivatives
| Azabicyclo[3.2.2]nonane Reactant | Aryl Halide | Conditions | Product | Yield (%) | Reference |
| 5-(pyrrolidin-1-yl)-2-azabicyclononane | 4-chloro-6-methylpyrimidin-2-amine | DIPEA, butan-1-ol, 145 °C, 48 h | rac-N-methyl-4-[5-(pyrrolidin-1-yl)-2-azabicyclo[3.2.2]nonan-2-yl]pyrimidin-2-amine | 89 | nih.gov |
| 1-(piperidin-1-yl)-3-azabicyclononane | 4-chloro-6-methylpyrimidin-2-amine | DIPEA, butan-1-ol, 145 °C, 48 h | rac-4-[(7R,8R)-7,8-diphenyl-1-(piperidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]-6-methylpyrimidin-2-amine | 89 | nih.gov |
In addition to N-arylation, aromatic substituents can be introduced at other positions on the 1-azabicyclo[3.2.2]nonane core. This is often achieved by incorporating the aromatic moiety into one of the precursors before the cyclization reaction.
For example, new diaryl-substituted 2-azabicyclo[3.2.2]nonane derivatives have been synthesized to investigate the influence of aromatic substitution on their biological properties. nih.gov In these syntheses, different 4-substituted aryl rings were systematically incorporated into the molecular structure. nih.gov These modifications have been shown to have a significant impact on the antiprotozoal activity of the resulting compounds. nih.gov
The synthesis of these compounds often starts from bicyclo[2.2.2]octan-2-ones, which undergo a Beckmann rearrangement to form the corresponding lactam, followed by reduction to yield the 2-azabicyclo[3.2.2]nonane. researchgate.netualberta.ca The aromatic substituents are typically introduced at an early stage of the synthesis, for example, through the choice of a substituted benzylidene acetone (B3395972) in the initial reaction. ualberta.ca
Chemical Reactivity and Derivatization Studies of 1 Azabicyclo 3.2.2 Nonan 3 One
Oxidation Reactions of the Azabicyclo[3.2.2]nonan-3-one Moiety
The oxidation of cyclic ketones is a fundamental reaction in organic synthesis, often leading to the formation of lactones (cyclic esters) through ring expansion. A primary example of this transformation is the Baeyer-Villiger oxidation. sigmaaldrich.comlscollege.ac.in This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, mediated by a peroxyacid or peroxide. sigmaaldrich.comlscollege.ac.in
For a cyclic ketone like 1-azabicyclo[3.2.2]nonan-3-one, the Baeyer-Villiger oxidation would be expected to yield the corresponding lactone. The reaction proceeds via the Criegee intermediate, formed by the attack of the peroxyacid on the protonated carbonyl group. lscollege.ac.in The subsequent step involves the migration of one of the alpha-carbons to the peroxide oxygen, which is considered the rate-determining step. lscollege.ac.in The migratory aptitude of the substituents on the ketone influences the regiochemistry of the product. chem-station.com In the case of this compound, the more substituted carbon atom would preferentially migrate. chem-station.com Common oxidizing agents for this reaction include peroxyacetic acid, m-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide. sigmaaldrich.com The use of biocatalysts, specifically Baeyer-Villiger monooxygenases (BVMOs), has also emerged as a method for achieving high chemo-, regio-, and enantioselectivity in these oxidations. thieme-connect.deresearchgate.net
While specific studies detailing the Baeyer-Villiger oxidation of this compound are not prevalent in the provided results, the general mechanism is well-established for similar cyclic ketones. sigmaaldrich.comthieme-connect.de The expected product would be a 1-aza-4-oxabicyclo[4.2.2]decan-3-one.
Reduction Chemistry of this compound to Amine Derivatives
The ketone group of this compound can be converted into an amine, providing access to 3-amino-1-azabicyclo[3.2.2]nonane derivatives. These derivatives are valuable building blocks for further functionalization.
A common strategy for this transformation is a two-step process involving the formation of a lactam intermediate followed by reduction. The synthesis of related 2-azabicyclo[3.2.2]nonanes often starts from bicyclo[2.2.2]octan-2-ones, which undergo a Beckmann or Schmidt rearrangement to form the corresponding lactam. nih.govresearchgate.net This lactam is then reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.govualberta.ca This reduction method is effective for converting the amide functional group within the lactam to a secondary amine. ualberta.camdpi.com
Another approach is reductive amination. For instance, the related compound 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) is reduced to 3-endo-tropanamine using ammonium (B1175870) formate (B1220265) and a palladium on carbon (10% Pd/C) catalyst in methanol (B129727). mdma.ch This method offers a direct conversion of the ketone to a primary amine with high stereoselectivity. mdma.ch
The direct reduction of the ketone to an alcohol, followed by conversion to an amine, is also a feasible route. For example, 9-azabicyclo[3.3.1]nonan-3-one derivatives can be stereoselectively reduced to the corresponding endo-alcohol using a ruthenium complex catalyst and hydrogen gas. google.com This alcohol can then be further converted to an amine through standard synthetic methods.
The table below summarizes a relevant reduction reaction for a similar azabicyclic ketone.
Formation of Hybrid Molecules Based on the Azabicyclo[3.2.2]nonane Scaffold
The combination of the azabicyclo[3.2.2]nonane core with other pharmacologically active moieties is a strategy to develop new chemical entities. nih.govnih.gov This approach aims to create hybrid molecules that may exhibit enhanced or novel biological activities.
The azabicyclo[3.2.2]nonane scaffold can be linked to a tetrazole ring to create hybrid molecules. nih.gov The synthesis often begins by introducing an aminoalkyl side chain onto the nitrogen of the azabicyclo[3.2.2]nonane ring. This is achieved by reacting the parent amine with 2-chloroacetamide, followed by reduction of the resulting amide with LiAlH₄ to yield an N-(2-aminoethyl) derivative. mdpi.comnih.gov
This terminal primary amine then participates in a Ugi-azide reaction. This one-pot, multi-component reaction involves the amine, an aldehyde, an isocyanide (such as tert-butylisocyanide), and an azide (B81097) source (like trimethylsilylazide) in a solvent like methanol. mdpi.comnih.gov This versatile reaction allows for the facile construction of tetrazole-containing hybrid molecules with diverse substituents determined by the choice of the aldehyde component. nih.gov
Sulfonamide groups can be incorporated into the azabicyclo[3.2.2]nonane structure, either at the ring nitrogen or on a side chain. nih.gov The synthesis of N-sulfonylated azabicyclo[3.2.2]nonanes is typically achieved by reacting the parent secondary amine with a corresponding arylsulfonyl chloride in the presence of a base like 4-DMAP (4-Dimethylaminopyridine). nih.gov
Alternatively, if an aminoalkyl side chain is present, the sulfonylation can occur at the terminal amine. nih.gov This allows for the synthesis of a different class of sulfonamide derivatives where the azabicyclic core is separated from the sulfonamide group by a linker. nih.gov The choice of sulfonyl chloride determines the nature of the aryl group attached to the sulfonamide moiety. smolecule.com
Hybrid molecules incorporating both the azabicyclo[3.2.2]nonane scaffold and a diaminopyrimidine core have been synthesized and studied. nih.gov The synthesis generally involves a nucleophilic aromatic substitution reaction. nih.gov A suitably substituted azabicyclo[3.2.2]nonane, which acts as a nucleophile, is reacted with a chloropyrimidine derivative, such as 6-chloropyrimidine-2,4-diamine or 4-chloro-6-methylpyrimidin-2-amine. nih.gov
The reaction is typically carried out by refluxing the reactants in a high-boiling solvent like butan-1-ol, often in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.gov The resulting hybrid molecules link the nitrogen atom of the azabicyclic ring to the pyrimidine (B1678525) core. nih.gov
Structural Characterization and Conformational Analysis of 1 Azabicyclo 3.2.2 Nonan 3 One
Elucidation of Bridged Ring System Geometry and Stereochemistry
The stereochemistry of 1-Azabicyclo[3.2.2]nonan-3-one is dictated by the rigid bicyclic structure, which limits conformational freedom and creates stereogenic centers. The introduction of the ketone at the 3-position further defines the local geometry. Depending on the synthetic route and any substitutions, various stereoisomers may be possible. The absolute configuration of these stereoisomers is crucial for understanding their biological activity and is typically determined using techniques like X-ray crystallography.
Conformational Preferences and Dynamics of the 1-Azabicyclo[3.2.2]nonane System
The conformational landscape of the 1-Azabicyclo[3.2.2]nonane system is a subject of considerable interest. The bicyclic framework is not entirely rigid and can undergo conformational exchange, primarily through the flexing of the larger seven-membered ring. Low-temperature Nuclear Magnetic Resonance (NMR) studies on related bicyclo[3.2.2]nonane derivatives have been instrumental in investigating these dynamics. gla.ac.uk
For instance, studies on bicyclo[3.2.2]nona-6,8-dien-2-one have indicated a rapid conformational interchange of the three-carbon bridge at room temperature, as evidenced by the appearance of certain proton signals as triplets in the NMR spectrum. gla.ac.uk A fixed conformation would be expected to show more complex splitting patterns due to the non-equivalence of the methylene (B1212753) protons. This dynamic behavior is a key feature of the bicyclo[3.2.2]nonane skeleton. The presence of the ketone group in this compound is expected to influence the conformational equilibrium, though the fundamental dynamic processes of the ring system are likely to be preserved.
Advanced Spectroscopic Techniques for Structural Determination
A combination of modern spectroscopic methods is indispensable for the unambiguous structural determination of this compound. Each technique provides a unique piece of the structural puzzle, from connectivity and stereochemistry to molecular weight and functional group identification.
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.
The ¹H NMR spectrum provides information on the proton environments and their spatial relationships through coupling constants. The rigid nature of the bicyclic system often leads to well-defined coupling patterns that can be used to infer the stereochemistry of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals unambiguously.
Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted this compound Derivative amazonaws.com
| Carbon Atom | Chemical Shift (ppm) |
| C-3 (C=O) | ~212-215 |
| C-2 | ~74-76 |
| C-4 | ~47-48 |
| C-5 | ~30-31 |
| C-6 | ~39-40 |
| C-7 | ~48-54 |
| C-8 | ~47-50 |
| C-9 | ~31-32 |
Note: Data is based on a substituted derivative and serves as an illustrative example.
Infrared (IR) spectroscopy is a straightforward and effective method for identifying the presence of the ketone functional group in this compound. The carbonyl (C=O) stretching vibration of a ketone typically gives rise to a strong and sharp absorption band in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain and electronic effects within the bicyclic system. In addition to the characteristic carbonyl absorption, the IR spectrum would also display C-H stretching and bending vibrations for the aliphatic portions of the molecule, as well as C-N stretching vibrations.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will fragment in a characteristic manner, and the analysis of these fragments can help to confirm the connectivity of the atoms within the bicyclic system. Common fragmentation pathways for such compounds often involve the loss of small neutral molecules or radicals, leading to the formation of stable carbocations.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of stereogenic centers. For a molecule like this compound, a single-crystal X-ray diffraction analysis would definitively establish the geometry of the bicyclic framework and the relative and absolute stereochemistry of any substituents. While a crystal structure for the parent this compound is not reported in the provided context, the crystal structure of a related derivative has been used to confirm its structure, demonstrating the power of this technique in unambiguously assigning stereochemistry in complex bicyclic systems. amazonaws.com
Computational Chemistry Approaches Applied to 1 Azabicyclo 3.2.2 Nonan 3 One and Its Analogs
Molecular Modeling Studies of Azabicyclo[3.2.2]nonane Structures
Molecular modeling is crucial for understanding the three-dimensional structure and conformational dynamics of azabicyclo[3.2.2]nonane systems. These rigid bicyclic structures are of significant interest in medicinal chemistry because their constrained nature can lead to higher affinity and selectivity for biological targets. montclair.edu
Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational landscape of these scaffolds. The primary focus is often on the relative stability of chair-like and boat-like conformations of the six-membered ring within the bicyclic system. For the parent 3-azabicyclo[3.2.2]nonane diamine scaffold, calculations show minimal energy difference between these two primary conformations, indicating conformational flexibility that can be explored in ligand design. montclair.edu This structural analysis is vital, as it highlights the ability of these scaffolds to mimic low-energy conformations of more flexible molecules like 1,3-diaminopropane (B46017), making them valuable building blocks for structure-activity relationship (SAR) studies. montclair.edu
| Scaffold | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 3-Azabicyclo[3.2.2]nonane diamines | Density Functional Theory (DFT) | Boat-like and chair-like conformations have similar relative energies, indicating flexibility. The scaffold can effectively mimic low-energy conformations of flexible diamines. | montclair.edu |
| Protonated 3-Azabicyclo[3.3.1]nonane | Not Specified | Forms a dihydrogen bond with significant covalent character, lowering the system's energy by 4.24 kcal mol−1. | rsc.org |
Pharmacophore Generation and Analysis for Azabicyclo[3.2.2]nonane Derivatives
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The rigid azabicyclo[3.2.2]nonane framework is an excellent scaffold for developing such models because it reduces the conformational ambiguity of the ligands.
A notable example involves derivatives of the related 1,4-diazabicyclo[3.2.2]nonane system, which have been identified as potent agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for cognitive disorders. acs.orgnih.gov A pharmacophore model for α7 nAChR silent agonists was developed based on the structure of NS6740, a 1,4-diazabicyclo[3.2.2]nonane derivative. This model identified three critical pharmacophoric portions:
A protonatable nitrogen atom within the bicyclic system. nih.gov
A hydrogen-bond acceptor moiety. nih.gov
An aromatic ring. nih.gov
The analysis demonstrated that the distance between the protonatable nitrogen and the carbonyl group is critical for activity, as a regioisomeric 1,3-diazabicyclo[3.2.2]nonane derivative was found to be completely inactive. nih.gov Such models are instrumental in virtual screening campaigns to identify new molecules with the desired biological activity and for guiding the design of new, more potent derivatives. dovepress.com
| Biological Target | Scaffold | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| α7 Nicotinic Acetylcholine Receptor (nAChR) | 1,4-Diazabicyclo[3.2.2]nonane | 1. Protonatable nitrogen atom 2. Hydrogen-bond acceptor 3. Aromatic ring | nih.gov |
| GABA-uptake Inhibitors | 3-Azabicyclo[3.3.1]nonane | General model constructed based on various inhibitors, including bicyclic structures. | acs.org |
Molecular Docking Simulations with Defined Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This method is widely used to understand ligand-receptor interactions and to screen virtual libraries for potential drug candidates. Derivatives of the azabicyclo[3.2.2]nonane scaffold have been the subject of docking studies against a variety of biological targets.
For instance, hybrid molecules combining azabicyclo-nonane scaffolds with pyrimidine (B1678525) have been synthesized and evaluated for their antiprotozoal activity. mdpi.comresearchgate.net Molecular docking studies were performed to screen these hybrid compounds against neuroinflammatory targets, such as High Mobility Group Box 1 (HMGB1) proteins, to rationalize their potential protective effects. researchgate.net
In other research, various azabicyclo[3.2.2]nonane derivatives have shown activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. mdpi.commdpi.comnih.govelsevierpure.com While specific docking results for these studies are not always detailed, the structure-activity relationships derived from the biological data provide a strong basis for future docking simulations to elucidate the precise binding modes within target enzymes like pteridine (B1203161) reductase or dihydrofolate reductase-thymidylate synthase. mdpi.com Similarly, docking has been employed to study anticancer properties of related bicyclic compounds, helping to identify potential mechanisms of action. acs.org
| Ligand Class | Biological Target | Therapeutic Area | Key Findings/Purpose | Reference |
|---|---|---|---|---|
| Azabicyclo-nonane Pyrimidine Hybrids | HMGB1 (2LY4), HMGB1 Box A (4QR9) | Neuroinflammation | Screening of designed hybrids to identify candidates with potential neuroinflammatory protective effects. | researchgate.net |
| 1,4-Diazabicyclo[3.2.2]nonane Derivatives | α7 Nicotinic Acetylcholine Receptor (nAChR) | Cognitive Disorders | Used to understand structure-activity relationships for novel agonists. | acs.org |
| N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl Derivatives | COVID-19 Main Protease (Mpro) | Antiviral | Docking studies were performed to evaluate potential antiviral activity. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of molecules. These methods are used to calculate properties like atomic charges, orbital energies, and reaction energy profiles.
For bicyclo[3.2.2]nonane systems, DFT calculations have been instrumental in studying the mechanisms of chemical reactions. For example, the cycloaddition reaction of tropone (B1200060) (a related bicyclic precursor) with 1,1-diethoxyethene (B179383) was examined using ωB97X-D-level DFT. nih.govsemanticscholar.org These calculations elucidated the stepwise nature of the reaction and explained how different Lewis acid catalysts could alter the reaction pathway to favor different cycloadducts ([4+2] vs. [8+2]). nih.govsemanticscholar.org The study revealed that the selectivity is related to the nucleophilicity of the oxygen atom in the tropone-catalyst complex, a property that can be precisely modeled with quantum chemistry. nih.gov
Furthermore, DFT is used to optimize the geometries of molecules for use in other computational methods, such as pharmacophore modeling and molecular docking. uni-halle.de By providing an accurate description of the electron distribution and molecular orbitals, these calculations help predict sites of electrophilic or nucleophilic attack, rationalize observed structure-activity relationships, and guide the synthesis of new derivatives with desired reactivity and biological function. montclair.eduuni-halle.de
Pharmacological and Biological Research Perspectives Pre Clinical/in Vitro for 1 Azabicyclo 3.2.2 Nonan 3 One Derivatives
Utility of the Azabicyclo[3.2.2]nonane Scaffold in Medicinal Chemistry Discovery
The 1-azabicyclo[3.2.2]nonane framework, a conformationally constrained bicyclic amine, represents a significant scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of functional groups, a critical factor in designing ligands with high affinity and selectivity for specific biological targets. Researchers have utilized this scaffold to develop a range of compounds with diverse pharmacological activities.
Derivatives of the azabicyclo[3.2.2]nonane system have been synthesized and investigated for their potential as antiprotozoal agents, demonstrating the scaffold's utility in infectious disease research. Specifically, these compounds have been tested against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, which causes African trypanosomiasis. mdpi.comnih.govresearchgate.net The flexibility in substituting different moieties on the bicyclic core has allowed for the exploration of structure-activity relationships to optimize potency and selectivity against these parasites. nih.govualberta.ca
Beyond infectious diseases, the azabicyclo[3.2.2]nonane scaffold has proven to be a valuable template for developing ligands targeting central nervous system (CNS) receptors. Its structural characteristics are well-suited for interaction with various neurotransmitter receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs), cholecystokinin (CCK) receptors, and neurokinin-1 (NK1) receptors. nih.govnih.govgoogle.com The constrained nature of the bicyclic system helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity ligands. This has led to the identification of potent and selective modulators for these important CNS targets.
Receptor Binding Profiling and Ligand-Target Interactions
Derivatives of the azabicyclo[3.2.2]nonane scaffold have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric conditions. The constrained framework of these compounds mimics aspects of the natural ligand, acetylcholine, allowing for high-affinity binding.
Specifically, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane and its derivatives have been synthesized and shown to exhibit high affinity for the α4β2 nAChR subtype, with Ki values ranging from ≤ 0.5 to 15 nM. nih.govfigshare.com A subset of these compounds also demonstrated high affinity for the α7 nAChR subtype (Ki ≤ 110 nM). nih.govfigshare.com The compound TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) has been studied for its neuroprotective effects, which are mediated through its interaction with the α7 nAChR. nih.govnih.gov Further modifications led to the development of 1,4-diazabicyclo[3.2.2]nonane derivatives, which also showed high affinity for the α7 nAChR. mdpi.com One such derivative, a dibenzothiophene sulfone with a 1,4-diazabicyclo[3.2.2]nonane moiety, displayed a markedly increased binding affinity for the α7 nAChR with a Ki of 0.023 nM. mdpi.com
Table 1: Binding Affinities of Azabicyclo[3.2.2]nonane Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound Class | nAChR Subtype | Binding Affinity (Ki) |
|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane Derivatives | α4β2 | ≤ 0.5 - 15 nM |
| 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane Derivatives | α7 | ≤ 110 nM |
| 1,4-Diazabicyclo[3.2.2]nonane-substituted dibenzothiophene sulfone | α7 | 0.023 nM |
The azabicyclo[3.2.2]nonane scaffold has been incorporated into molecules designed to antagonize cholecystokinin (CCK) receptors, particularly the CCK-B subtype, which is also known as the gastrin receptor. These receptors are found in both the central nervous system and the gastrointestinal tract and are involved in anxiety, pain perception, and gastric acid secretion. nih.govdoi.org
A key example is the compound L-740,093, an azabicyclononane amidine derivative of a 1,4-benzodiazepine. nih.gov This compound was identified as a highly potent and selective antagonist for the CCK-B receptor. In vitro studies demonstrated that L-740,093 binds with very high affinity to CCK-B receptors from guinea pig cerebral cortex, with an IC50 of 0.1 nM. nih.gov It also showed high affinity for guinea pig gastrin receptors with an IC50 of 0.04 nM. nih.gov The selectivity for the CCK-B receptor over the CCK-A receptor was significant, with a selectivity ratio of 16,000. nih.gov Electrophysiological studies confirmed its antagonist activity, showing that L-740,093 produced rightward shifts in the concentration-response curve for the CCK-B agonist pentagastrin, with a Kb of 0.06 nM. nih.gov
Table 2: In Vitro Activity of L-740,093 at CCK/Gastrin Receptors
| Receptor Target | Assay | Potency |
|---|---|---|
| CCK-B (guinea pig cerebral cortex) | Binding Affinity | IC50 = 0.1 nM |
| Gastrin (guinea pig) | Binding Affinity | IC50 = 0.04 nM |
| CCK-B (rat ventromedial hypothalamic nucleus) | Electrophysiology (Antagonism) | Kb = 0.06 nM |
| CCK-B vs. CCK-A | Selectivity Ratio | 16,000-fold |
Derivatives based on the 1-azabicyclo[3.2.2]nonane structure have been investigated as antagonists of the neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P. google.comacs.org NK1 receptor antagonists have potential therapeutic applications in pain, inflammation, and depression.
The synthesis and structure-activity relationships of a series of 1-azabicyclo[3.2.2]nonan-3-amine analogues of the non-peptide NK1 antagonist CP-96,345 have been described. acs.orgresearchgate.net These studies demonstrated that the substance P receptor is sensitive to structural changes in the bicyclic nucleus of these compounds. While the specific binding affinities were reported as low to moderate, this line of research confirms the utility of the azabicyclo[3.2.2]nonane scaffold as a template for designing NK1 receptor ligands. researchgate.net Patent literature also discloses 1-azabicyclo[3.2.2]nonan-3-amine derivatives as substance P antagonists, further highlighting the interest in this chemical class for targeting the NK1 receptor. google.com
The structural versatility of the azabicyclo[3.2.2]nonane framework has allowed for its application in targeting other neurotransmitter systems beyond cholinergic and peptidergic receptors. Research has shown that related bicyclic structures can modulate monoamine and opioid systems.
For instance, conformationally constrained agonists for the kappa opioid receptor have been developed based on a 6,8-diazabicyclo[3.2.2]nonane scaffold. acs.org The most potent compound in this series, (+)-methyl (1S,2R,5R)-8-[2-(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonane-6-carboxylate, exhibited a high affinity for the kappa opioid receptor with a Ki value of 1.0 nM and showed high selectivity over other classical opioid receptors. acs.org While this is a diaza-analogue, it demonstrates the potential of the core bicyclo[3.2.2]nonane ring system to interact with opioid receptors.
Antiprotozoal Activity of 1-Azabicyclo[3.2.2]nonan-3-one Derivatives
A significant area of preclinical research for azabicyclo[3.2.2]nonane derivatives has been in the field of infectious diseases, particularly against protozoan parasites. mdpi.comnih.govresearchgate.netualberta.canih.govresearchgate.netnih.gov Various substituted 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness).
Studies have shown that these compounds can exhibit potent antiprotozoal activity, often in the submicromolar range. For example, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showed remarkable antiplasmodial activity with an IC50 of 0.28 µM against the K1 strain of P. falciparum and enhanced anti-trypanosomal activity with an IC50 of 0.60 µM. ualberta.ca Hybrids of azabicyclo-nonanes with pyrimidine (B1678525) moieties have also been explored, with the most promising compounds showing activity against the NF54 strain of P. falciparum in the submicromolar range and high selectivity. nih.gov For instance, a hybrid of 3-azabicyclo-nonane with 2-aminopyrimidine (compound 7 in the study) had an IC50 of 0.051 µM against the multiresistant K1 strain of P. falciparum. nih.gov Another series of N-(aminoalkyl)azabicyclo[3.2.2]nonanes linked to tetrazole or sulfonamide cores also displayed submicromolar antiprotozoal activity. mdpi.com
Table 3: Antiprotozoal Activity of Selected Azabicyclo[3.2.2]nonane Derivatives
| Compound/Derivative Class | Parasite Strain | Activity (IC50) |
|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | 0.28 µM |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | T. b. rhodesiense | 0.60 µM |
| 3-Azabicyclo-nonane-pyrimidine hybrid (Compound 7) | P. falciparum K1 | 0.051 µM |
| Azabicyclo[3.2.2]nonane-tetrazole hybrid (Compound 12A) | P. falciparum NF54 | 0.252 µM |
| Azabicyclo[3.2.2]nonane-tetrazole hybrid (Compound 13A) | T. b. rhodesiense | 0.329 µM |
| Azabicyclo[3.2.2]nonane-sulfonamide hybrid (Compound 20) | P. falciparum NF54 | 0.487 µM |
Enzyme Inhibition Studies of Azabicyclo[3.2.2]nonane Compounds
While specific enzymatic inhibition studies for the antiprotozoal activity of this compound derivatives are not extensively reported, related research on similar scaffolds provides some insights. For example, some sulfonamide derivatives have been investigated, and sulfonamides as a class are known to interfere with folic acid synthesis in protozoa mdpi.com.
Investigations into Central Nervous System (CNS) Activity Pathways
A significant body of research has focused on the interaction of azabicyclo[3.2.2]nonane derivatives with the central nervous system, particularly with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various cognitive processes.
Several 1,4-diazabicyclo[3.2.2]nonane derivatives have been identified as potent and selective agonists of the α7 subtype of nAChRs researchgate.net. For example, the compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane has been investigated as a potential treatment for cognitive deficits in conditions like schizophrenia and Alzheimer's disease ualberta.ca. Another derivative, 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698), is a highly selective agonist of α7 nAChRs and has been shown to exert neuroprotective effects through the activation of the JAK2/PI3K signaling cascade nih.gov. This pathway is crucial for cell survival and is implicated in the prevention of apoptosis nih.gov.
Furthermore, research has explored the structure-activity relationship of these compounds to understand their interaction with nAChRs. The 1,4-diazabicyclo[3.2.2]nonane system is considered a key pharmacophoric element for α7 silent agonism, which involves inducing receptor desensitization and promoting its metabotropic functions researchgate.net. These findings highlight the potential of azabicyclo[3.2.2]nonane derivatives to modulate neuronal signaling and offer therapeutic avenues for various CNS disorders.
Structure Activity Relationship Sar Studies of 1 Azabicyclo 3.2.2 Nonan 3 One Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of 1-azabicyclo[3.2.2]nonane derivatives is profoundly influenced by the nature and position of various substituents. Research has focused on modifying the core structure to enhance efficacy against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense. ualberta.camdpi.comnih.gov
Systematic investigations have been conducted by introducing different aryl rings and moieties with varied basicity and polarity to the ring nitrogen. nih.gov For instance, studies on 2-azabicyclo[3.2.2]nonane derivatives have shown that the introduction of specific substituents can lead to potent antitrypanosomal agents. nih.gov The activity of these compounds is highly dependent on the substitution pattern of both the bicyclic system and any attached ring systems, such as pyrimidine (B1678525). nih.gov
Derivatives of 2-azabicyclo[3.2.2]nonan-3-one and the corresponding reduced 2-azabicyclo[3.2.2]nonanes have been synthesized and evaluated for their antiprotozoal effects. A key finding is that 2-azabicyclo[3.2.2]non-5-ylamines demonstrate superior antiprotozoal activity compared to related compounds like 4-aminobicyclo[2.2.2]octanes and 4-amino-2-azabicyclo[3.2.2]nonan-3-ones. ualberta.canih.gov Specifically, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine has shown notable anti-trypanosomal and antiplasmodial activity in vitro. ualberta.canih.gov
Further modifications, such as linking the azabicyclo-nonane scaffold to tetrazole or sulfonamide cores, have produced derivatives with submicromolar activity. mdpi.com However, the selectivity of these compounds was sometimes compromised by cytotoxicity. mdpi.com One of the most promising compounds identified from these studies was a 2-(2-azabicyclononan-2-yl)ethan-1-amine derivative, which exhibited good antiplasmodial activity and high selectivity. mdpi.com
Below is a data table summarizing the effects of different substituents on the antiprotozoal activity of select azabicyclo[3.2.2]nonane derivatives.
| Compound Scaffold | Substituents | Target Organism | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[3.2.2]non-5-ylamine | 7,8-Diphenyl, 5-Dimethylamino | T. b. rhodesiense | 0.60 µM | nih.gov |
| 2-Azabicyclo[3.2.2]non-5-ylamine | 7,8-Diphenyl, 5-Dimethylamino | P. falciparum (K1) | 0.28 µM | nih.gov |
| 3-Azabicyclo[3.2.2]nonane-pyrimidine hybrid | Pyrrolidino substitution | P. falciparum (K1) | 0.087 µM | nih.gov |
| 2-Azabicyclo[3.2.2]nonane-pyrimidine hybrid | Bis(pyrrolidino) substitution | P. falciparum (K1) | 0.059 µM | nih.gov |
| 2-(2-Azabicyclononan-2-yl)ethan-1-amine | Specific derivative "7" | P. falciparum (K1) | 0.180 µM | mdpi.com |
Influence of Stereochemical Configuration on Pharmacological Profiles
The rigid, three-dimensional structure of the 1-azabicyclo[3.2.2]nonane framework results in multiple stereogenic centers, making the stereochemical configuration a critical determinant of pharmacological activity. smolecule.com The spatial arrangement of atoms and substituents can significantly impact how the molecule interacts with its biological target. smolecule.comucl.ac.uk
The synthesis of enantiomerically pure 1-azabicyclo[3.2.2]nonanes has been a key focus of research to elucidate the role of stereochemistry. nih.gov Methods have been developed for the stereoselective synthesis of these compounds, often involving the capture of chiral carbocations, which allows for precise control over the stereochemistry of the final product. nih.gov Enantioselective synthesis has also been applied to related structures like 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, a potent nicotinic acetylcholine (B1216132) receptor ligand, highlighting the importance of chirality in receptor binding. nih.gov
Distinguishing between isomers is crucial, and techniques like single-crystal X-ray analysis have been employed to confirm the absolute configuration of synthesized derivatives. mdpi.com For example, in a series of tetrazole derivatives, crystal structure analysis was able to confirm the specific N-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl] substitution pattern and assign a relative R,R,S enantiomeric structure. mdpi.com While the absolute structure could not be determined in that instance, it underscores the complexity and importance of stereoisomerism in this class of compounds. mdpi.com The specific orientation of functional groups relative to the bicyclic framework dictates the potential for intermolecular interactions, which are fundamental to biological activity. smolecule.com
Impact of Modifications to the Azabicyclo[3.2.2]nonane Ring System on Target Engagement
One study directly compared the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes with that of the more rigid bicyclo[2.2.2]octan-2-ones from which they were derived. nih.gov The results indicated that the greater flexibility of the bicyclo[3.2.2]nonane system led to higher antiplasmodial and antitrypanosomal activities. This suggests that a certain degree of conformational adaptability is beneficial for interacting with the biological target. nih.gov
Conversely, in other molecular contexts, constraining a flexible ring system into a more rigid bicyclic scaffold has proven advantageous. For instance, constraining a piperidine (B6355638) ring into an azabicyclo[3.2.1]octane core resulted in a five-fold increase in potency for a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov While this involves a different bicyclic system, it illustrates the principle that modulating the rigidity of the core scaffold is a powerful strategy for optimizing target engagement. The optimal level of rigidity or flexibility is likely target-dependent.
The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is also relevant to ring system modifications. researchgate.netnih.gov Altering the core scaffold, for example by changing the bridge lengths or heteroatom positions, can modify the spatial orientation of key interacting groups, thus influencing how the molecule fits into a receptor's binding pocket.
Development of Pharmacophore Hypotheses Based on SAR Data
The collective SAR data from studies on 1-azabicyclo[3.2.2]nonan-3-one derivatives provides the foundation for developing pharmacophore models. A pharmacophore is an abstract 3D representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are essential for biological activity. dovepress.compharmacophorejournal.com
By analyzing a series of active and inactive compounds, researchers can identify the common structural features and their spatial relationships that are required for target recognition. For the azabicyclo[3.2.2]nonane derivatives, a pharmacophore model for antiprotozoal activity would likely include:
A basic nitrogen atom, inherent to the azabicyclic core, which is often crucial for forming salt bridges or hydrogen bonds.
Specific hydrophobic regions, defined by substituents like the diphenyl groups, which engage in van der Waals interactions with the target. ualberta.canih.gov
Hydrogen bond acceptor/donor sites, provided by substituents on the ring or side chains. mdpi.com
Defined spatial vectors between these features, dictated by the rigid bicyclic scaffold.
Once a pharmacophore hypothesis is generated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. dovepress.com
Furthermore, the SAR data can be used to build quantitative structure-activity relationship (QSAR) models. chalcogen.romdpi.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activities of compounds with their 3D structural properties, providing predictive models that can guide the design of new, more potent analogs. nih.govnanobioletters.com
Future Directions and Emerging Research Opportunities for 1 Azabicyclo 3.2.2 Nonan 3 One
Development of Advanced and Sustainable Synthetic Methodologies
Traditional synthetic routes to azabicyclic frameworks can be multi-step and resource-intensive. The future of synthesizing 1-azabicyclo[3.2.2]nonan-3-one and its derivatives hinges on the adoption of more efficient, scalable, and environmentally benign methodologies.
Key areas for future development include:
Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and reproducibility. Flow chemistry can enable precise control over reaction parameters, reduce reaction times, and facilitate the safe handling of hazardous intermediates. The successful application of continuous-flow processes for drugs containing the related 3-azabicyclo[3.2.2]nonane moiety suggests a strong potential for adapting this technology for this compound production. google.com
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical catalysts. For this compound, biocatalysis could be transformative, particularly for generating chiral derivatives. Enzymes such as transaminases (TAs) or reductive aminases (RedAms) could be employed for the asymmetric amination of the ketone, providing enantiomerically pure amino-derivatives which are crucial for developing stereospecific drugs. researchgate.netnih.govresearchgate.net This approach not only enhances sustainability but also provides access to specific stereoisomers that may possess improved therapeutic profiles. nih.gov
Catalytic C-H Activation: Direct functionalization of the scaffold's carbon-hydrogen bonds is a frontier in synthetic chemistry that could dramatically shorten synthetic sequences. Developing catalytic systems to selectively functionalize the azabicyclononane core would bypass the need for pre-functionalized starting materials, improving atom economy and reducing waste.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Enhanced safety, scalability, improved process control, and reproducibility. google.com |
| Biocatalysis | High stereoselectivity (access to single enantiomers), mild reaction conditions, reduced environmental impact. nih.govrsc.org |
| C-H Activation | Increased synthetic efficiency, improved atom economy, novel derivatization possibilities. |
Exploration of Novel Therapeutic Areas and Biological Applications
While derivatives of the azabicyclo[3.2.2]nonane core have shown significant promise as antiprotozoal agents against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense, the structural rigidity and chemical functionality of the this compound scaffold make it an ideal starting point for exploring a wider range of therapeutic targets. mdpi.comualberta.canih.gov
Future research should focus on:
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of azabicyclic compounds is a hallmark of many CNS-active agents. Derivatives of the related 1-azabicyclo[2.2.2]octane scaffold have been successfully developed as agonists of the α7 nicotinic acetylcholine (B1216132) receptor for potential treatment of cognitive deficits in schizophrenia. nih.gov This precedent strongly supports the exploration of this compound derivatives for activity at various CNS targets, including nicotinic and muscarinic receptors, dopamine (B1211576) transporters, and serotonin (B10506) receptors. Investigations into their potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's are also warranted. smolecule.com
Oncology: The unique topology of bicyclic scaffolds can be exploited to design novel kinase inhibitors or agents that disrupt protein-protein interactions. Derivatives of the closely related 1-azabicyclo[3.2.2]nonan-3-amine have already demonstrated cytotoxic properties against cancer cell lines, indicating that the core scaffold is biologically relevant in this context. smolecule.com Future work could involve decorating the this compound core to target specific oncogenic pathways.
Infectious Diseases: Beyond protozoa, the antibacterial and antiviral potential of this scaffold remains largely untapped. The structural features of azabicyclononanes could be used to mimic natural substrates or block key enzymatic processes in bacteria and viruses. smolecule.com
| Therapeutic Area | Rationale for Exploration | Example of Related Findings |
| CNS Disorders | Rigid scaffold is common in CNS drugs; potential to modulate various neurotransmitter receptors. | Azabicyclo[2.2.2]octane derivative developed as α7 nAChR agonist for schizophrenia. nih.gov |
| Oncology | 3D structure is suitable for targeting enzyme active sites (e.g., kinases) and protein-protein interactions. | 1-Azabicyclo[3.2.2]nonan-3-amine derivatives show cytotoxicity against cancer cells. smolecule.com |
| Other Infectious Diseases | Core scaffold can be modified to inhibit essential bacterial or viral enzymes. | Certain derivatives have shown preliminary antibacterial and antiviral activity. smolecule.com |
Integration of High-Throughput Screening and Combinatorial Chemistry
To efficiently explore the vast chemical space around the this compound core, modern drug discovery techniques are essential. The integration of combinatorial chemistry with high-throughput screening (HTS) can accelerate the identification of new bioactive compounds. combichemistry.com
The this compound scaffold is particularly well-suited for this approach. The ketone at the C3 position serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the rapid generation of large, diverse libraries of compounds. Future efforts should involve:
Library Design and Synthesis: Designing and synthesizing focused combinatorial libraries where different functional groups are systematically introduced at the C3 position (via reactions like reductive amination, Wittig olefination, or aldol (B89426) condensation) and other accessible positions on the bicyclic ring. This strategy allows for a comprehensive exploration of structure-activity relationships (SAR). nih.govmdpi.com
High-Throughput Screening (HTS): Screening these libraries against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases. HTS allows for the rapid identification of "hits"—compounds that modulate the activity of a specific target—which can then be optimized into lead compounds. nih.gov
This integrated approach enables a shift from serendipitous discovery to a more rational and efficient process for finding novel therapeutic agents based on the this compound scaffold.
Application as Probes in Chemical Biology and Target Validation Studies
Beyond its role as a precursor to therapeutic agents, this compound and its derivatives have significant potential as chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context.
Future research can leverage the unique features of this compound to develop sophisticated molecular tools:
Target Identification and Validation: For derivatives that show promising biological activity, the ketone functionality can be exploited as a "warhead." Ketones can form reversible covalent bonds with nucleophilic residues, such as lysine (B10760008), on a protein target. nih.govnih.gov This interaction can be used to trap and identify the protein target of a bioactive compound, which is a critical step in understanding its mechanism of action.
Development of Imaging and Affinity Probes: The ketone group also serves as a convenient synthetic handle for attaching reporter tags. Once a potent derivative is identified, it can be modified by incorporating:
Fluorophores: To create probes for fluorescence microscopy, allowing visualization of the target protein's localization and dynamics within cells.
Biotin: To create affinity probes for pull-down experiments, enabling the isolation and identification of the target protein and its binding partners from complex biological samples.
Alkynes or Azides: To allow for bioorthogonal "click" chemistry, where a reporter tag can be attached in a biological environment with high specificity and efficiency.
The development of such probes from the this compound scaffold would provide invaluable tools for basic research and drug discovery, helping to elucidate complex biological pathways and validate new drug targets.
| Probe Type | Function | Role of the Ketone Group |
| Covalent Probes | Form a reversible bond with the target protein for identification and validation. | Acts as a metabolically stable electrophilic "warhead" to engage lysine residues. nih.govnih.gov |
| Imaging Probes | Visualize the location and movement of the target protein in cells. | Synthetic handle to attach a fluorophore. |
| Affinity Probes | Isolate the target protein and its interaction partners from cell lysates. | Synthetic handle to attach an affinity tag like biotin. |
Q & A
Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards: report all synthetic procedures in detail, including failed attempts. Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw spectroscopic files (e.g., JCAMP-DX for NMR). Use IUPAC nomenclature and ISO/IUPAC symbols for physical quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
